Angiotensin I
Overview
Description
Angiotensin I is a peptide hormone that plays a crucial role in regulating blood pressure and electrolyte balance. It is part of the renin-angiotensin system, which is a hormone system that regulates blood pressure and fluid balance . It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver .
Synthesis Analysis
Angiotensin I is synthesized as part of the renin-angiotensin-aldosterone system. When blood pressure falls, the kidneys release the enzyme renin into the bloodstream. Renin then splits angiotensinogen, a protein made in the liver, into pieces. One of these pieces is the hormone angiotensin I .Molecular Structure Analysis
Angiotensin I is a peptide hormone, and its structure is determined by the sequence of amino acids it contains. It acts as a precursor to angiotensin II . The molecular mechanisms of its interaction with angiotensin-converting enzyme (ACE) have been investigated through computational modeling .Chemical Reactions Analysis
Angiotensin I is converted into angiotensin II by the action of angiotensin-converting enzyme (ACE). This conversion is a key step in the renin-angiotensin-aldosterone system, which plays a critical role in regulating blood pressure .Physical And Chemical Properties Analysis
Angiotensin I is a peptide hormone, and its physical and chemical properties are determined by its amino acid sequence and the conditions in which it is studied .Scientific Research Applications
1. Inhibition of Pressor Response
Angiotensin I has been studied for its effects on the pressor action of exogenous angiotensin I and II. A study found that DuP 753, an angiotensin II receptor antagonist, could reduce the systolic blood pressure response to angiotensin I in a dose-dependent manner in healthy male volunteers (Christen et al., 1991).
2. Interaction with Fibrinolytic Function
3. Modulation of Ca-Transport Systems
Angiotensin I has been shown to modulate major Ca-transport systems in rat hearts, such as the L-type voltage-dependent calcium channel (L-VDCC) and the Na/Ca exchanger. This modulation is significant in understanding cardiovascular functions (Krizanova et al., 1997).
4. Cardiovascular Disease and Remodeling
Studies have demonstrated angiotensin I's implications in cardiovascular diseases. For instance, its involvement in the reduction of hypertensive left ventricular hypertrophy has been observed (Kojima et al., 1994).
5. Role in Myocardial Contraction
Angiotensin I and II have been studied for their effects on human cardiac tissues, particularly their role in increasing peak developed force in human atrial muscles (Holubarsch et al., 1994).
6. Myocardial Injury and Fibrosis
Research has indicated that angiotensin II, which can be derived from angiotensin I, might contribute to myocardial injury and subsequent fibrosis, highlighting its role in cardiac pathology (Tan et al., 1991).
7. Implications in Hypertension and Heart Failure
The conversion of angiotensin I to angiotensin II has been linked to various cardiovascular conditions, including hypertension and heart failure. This conversion process and its inhibition play crucial roles in managing these conditions (Schunkert et al., 1990).
Safety And Hazards
Future Directions
Research is ongoing to explore the potential benefits of angiotensin receptor blockers (ARBs) in treating various conditions, including heart failure. The future of this field may involve the development of multifunctional ARBs that do more than just antagonize the angiotensin type I (AT1) receptor .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWYRWWVDCYOMK-HBZPZAIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H89N17O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866222 | |
Record name | Angiotensin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Angiotensin I | |
CAS RN |
484-42-4, 9041-90-1 | |
Record name | Angiotensin I, ile(5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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